1,3-dimethyl-5-({[5-(naphthalen-1-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
1,3-DIMETHYL-5-(2-{[5-(NAPHTHALEN-1-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that features a unique combination of benzodiazole, triazole, and naphthalene moieties
Preparation Methods
The synthesis of 1,3-DIMETHYL-5-(2-{[5-(NAPHTHALEN-1-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting with the preparation of the triazole ring through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne . The benzodiazole moiety is then introduced through a series of condensation reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the triazole and benzodiazole rings allows for oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1,3-DIMETHYL-5-(2-{[5-(NAPHTHALEN-1-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and benzodiazole rings can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar compounds include other benzodiazole and triazole derivatives, such as:
1,3-DIMETHYL-5-(2-{[5-(NAPHTHALEN-1-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE:
Indole derivatives: These compounds share some structural similarities and are also known for their diverse biological activities.
Properties
Molecular Formula |
C29H23N5O2S |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
1,3-dimethyl-5-[2-[(5-naphthalen-1-yl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]benzimidazol-2-one |
InChI |
InChI=1S/C29H23N5O2S/c1-32-24-16-15-20(17-25(24)33(2)29(32)36)26(35)18-37-28-31-30-27(34(28)21-11-4-3-5-12-21)23-14-8-10-19-9-6-7-13-22(19)23/h3-17H,18H2,1-2H3 |
InChI Key |
KHYJIBLACNBFCA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CC6=CC=CC=C65)N(C1=O)C |
Origin of Product |
United States |
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